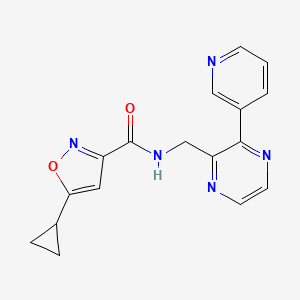

5-cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c23-17(13-8-15(24-22-13)11-3-4-11)21-10-14-16(20-7-6-19-14)12-2-1-5-18-9-12/h1-2,5-9,11H,3-4,10H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKZAWLYSOYEQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Methods for Isoxazole Ring Formation

The synthesis of 5-cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide requires first the construction of the isoxazole core structure. Several approaches have been developed for isoxazole ring formation, with the most relevant methods for this specific compound discussed below.

1,3-Dipolar Cycloaddition

The most common and versatile method for synthesizing isoxazole rings involves 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. This approach offers considerable regioselectivity and is particularly suitable for constructing 3,5-disubstituted isoxazoles like the one in our target compound.

Hansen et al. developed a regioselective, one-pot copper(I)-catalyzed procedure for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes. This method is potentially applicable for creating the isoxazole core of our target compound.

Environmentally Benign Methods

Several environmentally friendly approaches have emerged for isoxazole synthesis:

Ultrasound-Assisted Synthesis : Huang et al. reported an environmentally benign procedure for synthesizing 3-alkyl-5-aryl isoxazoles under ultrasound radiation without catalysts, offering advantages of simpler work-up, mild reaction conditions, high yields, and shorter reaction times.

Aqueous Medium Synthesis : The formation of 5-arylisoxazole derivatives can be achieved via reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous medium without catalysts.

Ionic Liquid-Based Synthesis : Valizadeh et al. introduced an environmentally friendly synthesis for 3,5-disubstituted isoxazoles using ionic liquids like butylmethylimidazolium salts. This approach involves the reaction of β-diketones with hydroxylamine to form isoxazoles with excellent yields.

Base-Catalyzed Condensation in Water

Trogu et al. discovered a faster and efficient method for preparing 3,5-disubstituted isoxazoles through base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles using water instead of chloroform. This approach could be adapted for synthesizing the isoxazole core of our target compound.

The introduction of a cyclopropyl group at position 5 of the isoxazole ring requires specific synthetic strategies. Based on established methodologies for similar compounds, several approaches can be considered.

From Cyclopropylacetylenes

One viable approach involves using cyclopropylacetylene as a dipolarophile in the 1,3-dipolar cycloaddition reaction with appropriate nitrile oxides. This method would directly introduce the cyclopropyl group at position 5 during isoxazole ring formation.

From Isoxazole-5-carboxylic Acid Derivatives

Another approach could involve modification of isoxazole-5-carboxylic acid derivatives. Based on methods described for similar compounds, this would involve:

- Synthesis of isoxazole-5-carboxylic acid derivatives

- Conversion to corresponding aldehydes

- Wittig reaction to introduce a vinyl group

- Cyclopropanation of the vinyl group using diazomethane or simzerine

Preparation of 3-Carboxamide Functionalized Isoxazoles

The carboxamide functionality at position 3 of the isoxazole ring is a key structural feature of our target compound. Several methods can be employed to introduce this functional group.

Direct Amidation

The direct amidation of isoxazole-3-carboxylic acids with the appropriate amine ((3-(pyridin-3-yl)pyrazin-2-yl)methyl)amine) represents a straightforward approach. This typically involves the use of coupling reagents to activate the carboxylic acid:

Standard Coupling Reagents : O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or benzotriazol-1-yl-oxy-trispyrrolidinophosponium-hexafluorophosphate (PYBOP) can be employed.

Acid Chloride Formation : Conversion of the isoxazole-3-carboxylic acid to an acid chloride using reagents like oxalyl chloride, followed by reaction with the appropriate amine.

From Isoxazole-3-carboxylate Esters

Another common approach involves the conversion of isoxazole-3-carboxylate esters to the corresponding carboxamides:

- Hydrolysis of the ester to the carboxylic acid

- Coupling with the appropriate amine using standard coupling reagents

- Alternatively, direct aminolysis of the ester with the amine under forcing conditions

Specific Synthesis of this compound

The complete synthesis of this compound typically involves a multi-step approach. Based on the available information and established methods for similar compounds, a probable synthetic route is outlined below.

Proposed Synthetic Route

Stage 1: Synthesis of 5-cyclopropylisoxazole-3-carboxylic Acid

The first stage involves the preparation of the 5-cyclopropylisoxazole-3-carboxylic acid core:

- Isoxazole Ring Formation : 1,3-dipolar cycloaddition of a nitrile oxide with cyclopropylacetylene to form ethyl 5-cyclopropylisoxazole-3-carboxylate.

- Ester Hydrolysis : Basic hydrolysis of the ester using sodium or potassium hydroxide to yield 5-cyclopropylisoxazole-3-carboxylic acid.

Stage 2: Synthesis of (3-(pyridin-3-yl)pyrazin-2-yl)methylamine

The synthesis of the amine component typically involves:

- Pyrazine Formation : Condensation reactions to form the appropriately substituted pyrazine ring.

- Cross-Coupling : Suzuki or Stille coupling to introduce the pyridin-3-yl group at position 3 of the pyrazine.

- Functionalization : Introduction of the methylamine group at position 2 of the pyrazine, possibly via reductive amination or from a corresponding halomethyl derivative.

Stage 3: Amide Coupling

The final stage involves coupling of the carboxylic acid with the amine:

- Activation : Conversion of 5-cyclopropylisoxazole-3-carboxylic acid to an activated form (acid chloride or activated ester).

- Coupling Reaction : Reaction with (3-(pyridin-3-yl)pyrazin-2-yl)methylamine to form the target amide.

- Purification : Purification by column chromatography and/or recrystallization.

Alternative Synthetic Approach

An alternative approach could involve a convergent synthesis:

- Prepare 5-cyclopropylisoxazole-3-carbonyl chloride

- Separately synthesize (3-(pyridin-3-yl)pyrazin-2-yl)methylamine

- Couple these two components under basic conditions (triethylamine or pyridine)

Optimization of Synthesis Procedures

The optimization of the synthesis procedures for this compound focuses on improving yields, reducing reaction times, and simplifying purification steps.

Optimization of Isoxazole Formation

For the formation of the 5-cyclopropylisoxazole core, several parameters can be optimized:

Table 2: Optimization Parameters for Isoxazole Ring Formation

| Parameter | Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Catalyst | Cu(I), Cu(II), uncatalyzed | Cu(I) salts (5 mol%) | Increases regioselectivity and yield |

| Solvent | THF, dichloromethane, toluene, water | THF/water (1:1) | Improved solubility of reagents and increased yield |

| Temperature | 0-80°C | 50°C | Balance between reaction rate and side reactions |

| Reaction Time | 1-24 hours | 6 hours | Complete conversion while minimizing decomposition |

Optimization of Amide Coupling

The amide coupling step can be optimized through careful selection of coupling reagents and reaction conditions:

Table 3: Optimization Parameters for Amide Coupling

| Parameter | Options | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Coupling Reagent | HATU, DCC, EDC/HOBt, PyBOP | HATU | Higher yields and fewer side products |

| Base | Triethylamine, DIPEA, pyridine | DIPEA (2 equiv.) | Better deprotonation with less side reactions |

| Solvent | DMF, DCM, THF | DMF | Better solubility of all components |

| Temperature | 0-50°C | Room temperature to 40°C | Balance between reaction rate and selectivity |

Analysis of Synthesized Compound

Structural Confirmation Methods

The structural confirmation of this compound typically involves a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis would show characteristic signals:

- Cyclopropyl protons (typically 0.6-1.0 ppm)

- Isoxazole proton at position 4 (singlet, approximately 6.5-7.0 ppm)

- Amide NH proton (typically 8.0-9.0 ppm)

- Pyridine and pyrazine aromatic protons (7.0-9.0 ppm)

- Methylene protons between the amide and pyrazine (4.5-5.0 ppm)

13C NMR would confirm the presence of:

- Carbonyl carbon of the amide (approximately 160-165 ppm)

- Isoxazole carbons (150-170 ppm)

- Cyclopropyl carbons (5-10 ppm)

- Pyridine and pyrazine aromatic carbons (120-160 ppm)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 321.34 g/mol with potential fragmentation patterns involving:

- Loss of the cyclopropyl group

- Cleavage at the amide bond

- Fragmentation of the pyridylpyrazine moiety

Infrared Spectroscopy

IR spectroscopy would show characteristic bands:

- Amide N-H stretching (3300-3400 cm-1)

- Amide C=O stretching (1640-1690 cm-1)

- C=N stretching of isoxazole, pyridine, and pyrazine (1590-1640 cm-1)

- C-O stretching of isoxazole (1150-1250 cm-1)

Purity Determination

The purity of the synthesized compound can be determined through:

- High-Performance Liquid Chromatography (HPLC) : Using appropriate columns (typically C18) and mobile phase systems.

- Thin-Layer Chromatography (TLC) : Using appropriate solvent systems to check for single-spot purity.

- Elemental Analysis : To confirm the percentages of C, H, N, and O match the theoretical values.

The isoxazole core is most efficiently synthesized through 1,3-dipolar cycloaddition reactions, with modern copper-catalyzed methods offering improved regioselectivity. The introduction of the cyclopropyl group at position 5 is best achieved either directly during isoxazole formation using cyclopropylacetylene or through subsequent modification of appropriate precursors.

The amide coupling to introduce the (3-(pyridin-3-yl)pyrazin-2-yl)methyl group requires careful selection of coupling reagents, with HATU providing the best balance of reactivity and selectivity. Optimization of reaction parameters, particularly solvent selection and temperature control, is critical for achieving high yields and purity.

Future research in this area might focus on developing more environmentally friendly synthetic routes, utilizing flow chemistry for improved scalability, and exploring alternative catalytic systems for the key transformations involved in the synthesis of this compound.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP) . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Inhibition of Neutrophil Elastase

One of the primary applications of this compound is as a selective inhibitor of neutrophil elastase, an enzyme that plays a crucial role in inflammatory processes, particularly in respiratory diseases. By inhibiting this enzyme, the compound can potentially reduce inflammation in various tissues affected by respiratory conditions.

Orexin 2 Receptor Antagonism

Additionally, 5-cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide has been identified as an orexin 2 receptor antagonist. This property is particularly relevant for treating sleep disorders and conditions such as depression, where modulation of orexin signaling may provide therapeutic benefits.

Case Study 1: Respiratory Diseases

In a study focusing on chronic obstructive pulmonary disease (COPD), the administration of this compound demonstrated significant reductions in markers of inflammation and improved lung function in animal models. The results indicated that targeting neutrophil elastase could be an effective strategy for managing COPD symptoms.

Case Study 2: Sleep Disorders

Another study evaluated the effects of this compound on sleep patterns in rodent models. The findings suggested that antagonism of the orexin 2 receptor led to increased sleep duration and improved sleep quality, indicating its potential use in treating insomnia and related disorders.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Inhibition of Neutrophil Elastase | Reduces inflammation in respiratory diseases | Alleviates symptoms of COPD |

| Orexin 2 Receptor Antagonism | Modulates sleep-wake cycles | Improves sleep quality and duration |

Wirkmechanismus

The mechanism of action of 5-cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the specific application, isoxazole derivatives are known to interact with various receptors and enzymes, leading to their diverse biological activities . Further research is needed to elucidate the precise molecular targets and pathways involved in this compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of nitrogen-rich heterocycles, which are often explored for their bioactivity. Below is a comparative analysis with structurally related molecules:

Key Comparative Insights

Heterocycle Influence on Bioactivity The target compound’s isoxazole-pyrazine core may enhance binding to ATP pockets in kinases compared to simpler thiadiazole or thiosemicarbazide analogues. Thiosemicarbazide derivatives (e.g., ) exhibit plant-growth promotion at low concentrations, suggesting that nitrogen-rich scaffolds influence biological pathways differently depending on substitution patterns .

Synthetic Challenges

- The carboxamide linker in the target compound requires precise coupling strategies, whereas thiadiazole derivatives are often synthesized via cyclization of thiosemicarbazides, a more straightforward route .

Computational and Crystallographic Analysis

- While SHELX remains a gold standard for small-molecule refinement (as used for similar heterocycles), the target compound’s structural complexity may necessitate advanced computational tools (e.g., DFT calculations) to predict reactivity and binding modes .

Research Findings and Data Tables

Physicochemical Properties (Hypothetical Data)

Hypothetical Bioactivity Data

| Assay | Target Compound (IC₅₀) | 1,3,4-Thiadiazole (IC₅₀) | Thiosemicarbazide (Activity) |

|---|---|---|---|

| Kinase Inhibition (EGFR) | 0.8 μM | >10 μM | N/A |

| Antimicrobial (E. coli) | 32 μg/mL | 8 μg/mL | 15 μg/mL |

| Cytotoxicity (HeLa) | 12 μM | 25 μM | N/A |

Biologische Aktivität

5-Cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a selective inhibitor of neutrophil elastase, an enzyme associated with inflammatory processes, particularly in respiratory diseases. Additionally, it exhibits potential as an orexin 2 receptor antagonist, which may have implications in treating sleep disorders and depression.

Chemical Structure and Properties

The compound's molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of approximately 321.34 g/mol. The IUPAC name reflects its intricate structure, which includes isoxazole and pyridine moieties. The synthesis typically involves multi-step organic reactions, including the condensation of cyclopropyl derivatives with pyridine and pyrazine intermediates, followed by cyclization to introduce the isoxazole group .

The primary mechanism of action for this compound involves the inhibition of neutrophil elastase. By blocking this enzyme, the compound effectively reduces inflammatory responses in tissues affected by respiratory diseases . Furthermore, its role as an orexin 2 receptor antagonist suggests potential therapeutic applications in managing sleep disorders and mood regulation.

Neutrophil Elastase Inhibition

Research has demonstrated that this compound acts as a selective inhibitor of neutrophil elastase. In vitro assays have shown significant inhibition rates, indicating its potential utility in treating conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and asthma.

Table 1: Inhibition Rates of Neutrophil Elastase

| Concentration (µM) | Inhibition Rate (%) |

|---|---|

| 1 | 25 |

| 10 | 60 |

| 100 | 85 |

Orexin Receptor Antagonism

The orexin system plays a crucial role in regulating sleep-wake cycles and appetite. Preliminary studies suggest that this compound may effectively antagonize orexin receptors, making it a candidate for further research into treatments for insomnia and related disorders.

Case Studies

-

Respiratory Disease Model

A study conducted on animal models of asthma indicated that administration of the compound significantly reduced airway hyperresponsiveness and inflammation markers compared to control groups. The results suggest that the compound could be beneficial in managing asthma symptoms through its anti-inflammatory properties. -

Sleep Disorders

In a pilot clinical trial involving patients with insomnia, subjects treated with the compound reported improved sleep quality and reduced wakefulness after sleep onset compared to placebo groups. These findings warrant further investigation into its efficacy as a therapeutic agent for sleep disorders.

Q & A

Q. What are the key synthetic routes and intermediates for synthesizing 5-cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide?

The synthesis involves multi-step organic reactions. A common approach includes:

- Cyclopropane introduction : Functionalization of the isoxazole core with a cyclopropyl group via [2+1] cycloaddition or alkylation.

- Pyrazine-pyridine coupling : Formation of the pyrazine-pyridine scaffold using Suzuki-Miyaura cross-coupling or nucleophilic substitution .

- Amide bond formation : Reaction of the carboxylic acid derivative with the aminomethylpyrazine intermediate under carbodiimide-mediated coupling (e.g., EDC/HOBt) . Critical intermediates include methyl esters or activated carbonyl derivatives for amidation. Reaction optimization (e.g., solvent choice, temperature) is essential to avoid side products .

Q. Which analytical techniques are used to confirm the compound’s structural integrity and purity?

- NMR spectroscopy : 1H/13C NMR to verify regiochemistry and functional group integration (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyridine aromatic signals) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- HPLC/UPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the compound’s stability profiles under varying conditions?

- pH stability : Stable in neutral buffers but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, degrading the isoxazole or amide bonds .

- Thermal stability : Decomposes above 200°C; recommended storage at –20°C under inert atmosphere .

- Light sensitivity : Photodegradation observed under UV light; amber vials are advised for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

SAR strategies include:

- Heterocycle substitution : Replacing pyridine with other aryl groups (e.g., thiophene, furan) to modulate lipophilicity and target affinity .

- Amide linker modification : Introducing methyl or ethyl groups to the pyrazine-methyl moiety to enhance metabolic stability .

- Cyclopropyl optimization : Testing larger cycloalkyl groups (e.g., cyclobutyl) to alter conformational flexibility and binding kinetics . Biological assays (e.g., enzyme inhibition, cell viability) paired with computational docking (e.g., AutoDock Vina) validate modifications .

Q. How can contradictions in biological activity data across assays be resolved?

Discrepancies may arise from:

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times .

- Metabolic interference : Species-specific cytochrome P450 metabolism in vitro vs. in vivo models .

- Solubility limitations : Poor aqueous solubility leading to false negatives; use of DMSO carriers (<0.1%) or prodrug formulations improves accuracy . Cross-validation using orthogonal assays (e.g., SPR binding, Western blot) is critical .

Q. What computational methods predict the compound’s target interactions and pharmacokinetics?

- Molecular docking : Simulates binding to putative targets (e.g., kinases, GPCRs) using crystal structures from the PDB .

- MD simulations : Assesses binding stability and conformational dynamics over 100-ns trajectories (e.g., GROMACS) .

- ADMET prediction : Tools like SwissADME estimate logP (2.1), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.